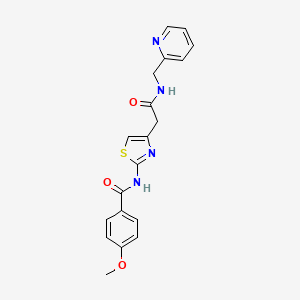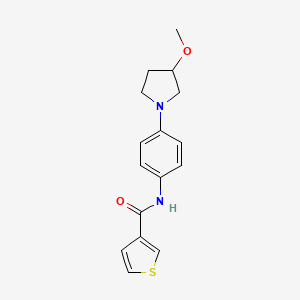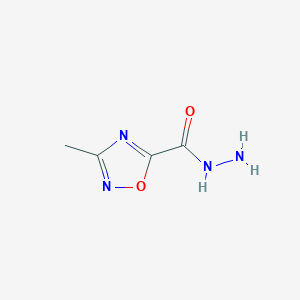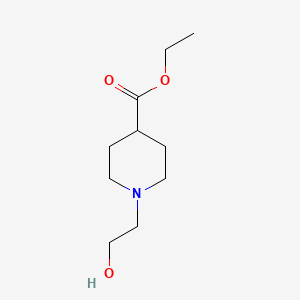![molecular formula C19H21FN2O3S2 B2699606 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034300-28-0](/img/structure/B2699606.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S2 and its molecular weight is 408.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Discrimination of Thiophenols
A study highlighted the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, leveraging the intramolecular charge transfer pathways, showcased high sensitivity and selectivity, making it a potential candidate for thiophenol detection in environmental and biological samples (Wang et al., 2012).
Antimycobacterial Activity
Another research effort synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial potency. This suggests potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).
Anticancer Agents
A study on aminothiazole-paeonol derivatives synthesized and characterized for anticancer activity revealed significant inhibitory effects on various cancer cell lines. Specifically, compounds demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating promising avenues for gastrointestinal cancer treatment (Tsai et al., 2016).
Alzheimer’s Disease Therapeutics
Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides yielded new compounds with potential therapeutic applications for Alzheimer’s disease. These compounds exhibited inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s therapy, with one showing competitive inhibition and forming an irreversible enzyme inhibitor complex (Abbasi et al., 2018).
Nonlinear Optical Properties
A series of thienyl-substituted pyridinium salts were synthesized and evaluated for their second-order nonlinear optical (NLO) properties. These compounds, particularly those forming noncentrosymmetric structures, exhibited significant second harmonic generation efficiencies, pointing towards applications in optical technologies (Li et al., 2012).
Mecanismo De Acción
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effects. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S2/c1-22(2)17(15-12-26-19-7-5-4-6-14(15)19)11-21-27(23,24)13-8-9-18(25-3)16(20)10-13/h4-10,12,17,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMIZBFPKTVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)

![N-(2-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2699535.png)


![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)

![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)